2-Methyl-2-(2-phenylethyl)thiirane
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Overview
Description
2-Methyl-2-(2-phenylethyl)thiirane is an organic compound belonging to the class of thiiranes, which are three-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thiirane ring substituted with a 2-phenylethyl group and a methyl group. Thiiranes are known for their reactivity and are used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenylethyl)thiirane can be achieved through several methods. One common approach involves the reaction of 2-phenylethyl bromide with sodium sulfide in the presence of a base to form the thiirane ring. Another method includes the use of thiiranium intermediates, which can be generated by the reaction of alkenes with sulfur-containing reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-phenylethyl)thiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(2-phenylethyl)thiirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-phenylethyl)thiirane involves its reactivity towards nucleophiles and electrophiles. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiirane: Lacks the 2-phenylethyl group, making it less bulky and potentially less reactive.
2-Phenylethylthiirane: Similar structure but without the methyl group, affecting its steric and electronic properties.
Thiirane: The parent compound with no substituents, offering a simpler structure for comparison.
Uniqueness
The combination of these substituents provides a balance of steric and electronic effects, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
114807-01-1 |
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Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylethyl)thiirane |
InChI |
InChI=1S/C11H14S/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
UTVSELRTTWVTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CS1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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